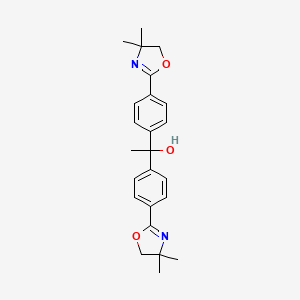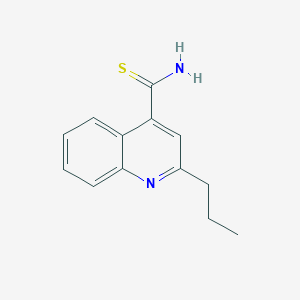
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one: is a synthetic organic compound that belongs to the isoquinolinone family This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the isoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.
Formation of Isoquinoline Core: The benzaldehyde undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline core.
Hydroxylation: The isoquinoline derivative is then subjected to hydroxylation at the 5th position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinolinone core can be reduced to form isoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinoline.
Substitution: Formation of substituted isoquinolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group on the phenyl ring.
5-Hydroxy-4-(4-methylphenyl)isoquinolin-1(2H)-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the hydroxyl group and the trifluoromethyl group in 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one makes it unique
Propiedades
Número CAS |
656234-33-2 |
|---|---|
Fórmula molecular |
C16H10F3NO2 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
5-hydroxy-4-[4-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)10-6-4-9(5-7-10)12-8-20-15(22)11-2-1-3-13(21)14(11)12/h1-8,21H,(H,20,22) |
Clave InChI |
RJJWVVYUHULXLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


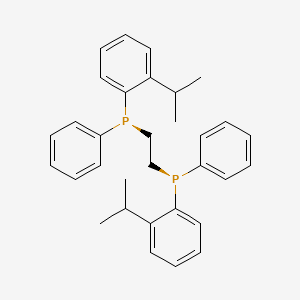
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
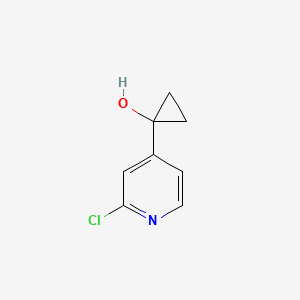
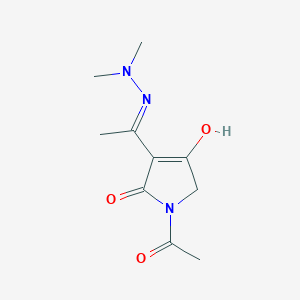


![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)
